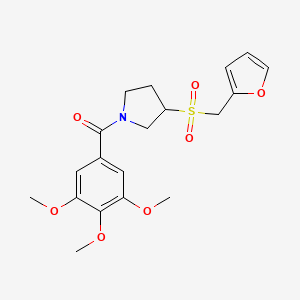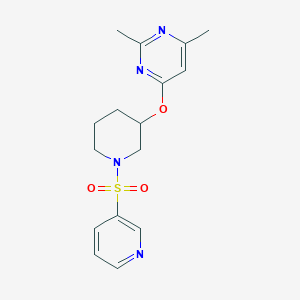![molecular formula C19H14FN5O2 B2914344 N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)isoquinoline-1-carboxamide CAS No. 1903046-98-9](/img/structure/B2914344.png)
N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)isoquinoline-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)isoquinoline-1-carboxamide” is a derivative of 4-oxobenzo[d][1,2,3]triazin . It’s part of a class of compounds that have been synthesized and evaluated for their potential as anti-Alzheimer agents .
Synthesis Analysis
The synthesis of these compounds involves the creation of novel 4-oxobenzo[d][1,2,3]triazin derivatives bearing a pyridinium moiety . These compounds were then screened against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with most showing good inhibitory activity against AChE .Molecular Structure Analysis
The molecular structure of these compounds includes a 4-oxobenzo[d][1,2,3]triazin core, which is a benzotriazine derivative with a ketone group at the 4-position .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds likely involve the formation of the 4-oxobenzo[d][1,2,3]triazin core, followed by the addition of the pyridinium moiety .Scientific Research Applications
Antibacterial Activity
A key area of research for compounds similar to N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)isoquinoline-1-carboxamide is their antibacterial properties. Studies have shown that derivatives of 6-fluoroquinolones exhibit significant antibacterial activities. For instance, a series of compounds including 6-fluoro-7-substituted-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids demonstrated greater in vitro antibacterial activity against Gram-positive organisms compared to Gram-negative ones (Cooper, Klock, Chu, & Fernandes, 1990). Another study synthesized and evaluated N-nicotinoyl-1-ethyl-6-fluoro-1,4-dihydro-7-piperazin-1-yl-4-oxoquinoline-3-carboxylates for antibacterial activity, finding moderate to significant minimum inhibitory concentration values against various bacterial strains (Sharma & Jain, 2008).
Photophysical Properties
Research has also explored the photophysical properties of similar fluoroquinolones. One study investigated the photochemical and photophysical properties of 1-ethyl-6-fluoro-7-(1-piperazinyl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (norfloxacin) and its derivatives, to understand the role of the free carboxylic acid and the nonprotonated piperazinyl group in the behavior of the 1,4-dihydro-4-oxoquinoline ring (Cuquerella, Miranda, & Bosca, 2006).
Synthesis and Characterization
The synthesis and characterization of compounds structurally related to this compound have been an area of interest as well. For example, the synthesis of novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives and their antimicrobial activity were studied. These compounds were evaluated for their in vitro antibacterial activity against various bacterial species, showing potential antimicrobial activity (Babu, Srinivasulu, & Kotakadi, 2015).
Mechanism of Action
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter involved in memory and learning .
Mode of Action
The compound interacts with AChE and BuChE, inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft and enhancing cholinergic transmission . The compound exhibits a mixed-type inhibition mode, indicating that it interacts with both the catalytic site and peripheral anionic site of the AChE active site .
Biochemical Pathways
By inhibiting AChE and BuChE, the compound affects the cholinergic pathway. This pathway is involved in numerous physiological processes, including muscle contraction, heart rate, and memory. The increased availability of acetylcholine due to the inhibition of these enzymes can enhance the transmission of signals in this pathway .
Result of Action
The inhibition of AChE and BuChE by the compound can lead to enhanced cholinergic transmission, which may have therapeutic benefits in conditions like Alzheimer’s disease, where there is a deficiency of acetylcholine . The compound has shown significant neuroprotective activity against H2O2-induced oxidative stress .
Safety and Hazards
The safety and hazards associated with these compounds would depend on various factors, including their physical and chemical properties, their mechanism of action, and the specific conditions under which they are used. Unfortunately, specific details about the safety and hazards of these compounds are not provided in the available sources .
properties
IUPAC Name |
N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]isoquinoline-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN5O2/c20-13-5-6-16-15(11-13)19(27)25(24-23-16)10-9-22-18(26)17-14-4-2-1-3-12(14)7-8-21-17/h1-8,11H,9-10H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNZRJCTJJEHIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2C(=O)NCCN3C(=O)C4=C(C=CC(=C4)F)N=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-benzyl-5-chloro-N-[2-(dimethylamino)ethyl]-6-oxo-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B2914265.png)
![2-(3-bromophenyl)-3-(2-methoxyethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2914268.png)







![3-[(3,4-dimethylphenyl)sulfonyl]-N-(4-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2914278.png)

![(E)-1-[4-(benzimidazol-1-yl)phenyl]-3-[4-(trifluoromethyl)anilino]prop-2-en-1-one](/img/structure/B2914281.png)